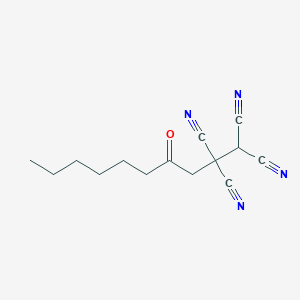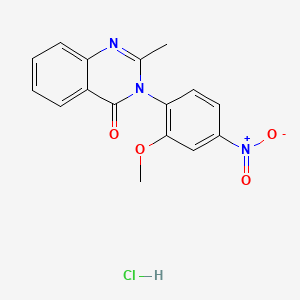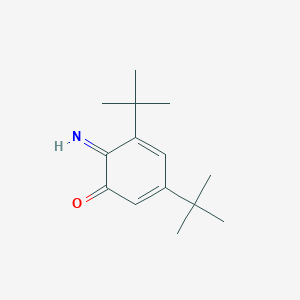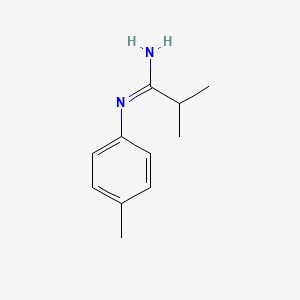
(1E)-2-Methyl-N'-(4-methylphenyl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide: is an organic compound characterized by its unique structure, which includes a methyl group and a phenyl group attached to a propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide typically involves the reaction of 2-methylpropanimidamide with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imidamide group to amine or other reduced forms.
Substitution: The methyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical studies.
Medicine: In medicine, (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs or treatments for various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
2-Methylpropanimidamide: A related compound with a similar imidamide backbone.
Uniqueness: (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is unique due to its specific combination of methyl and phenyl groups attached to the imidamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
90140-37-7 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-N'-(4-methylphenyl)propanimidamide |
InChI |
InChI=1S/C11H16N2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13) |
InChI Key |
BYXRCENVSMZADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


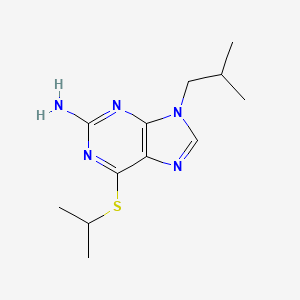

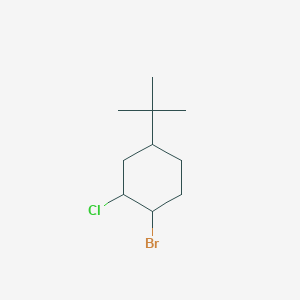
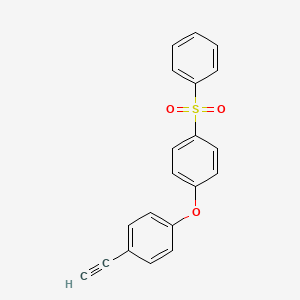
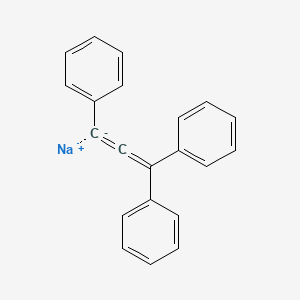
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
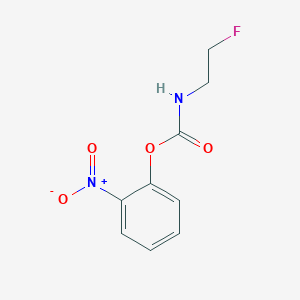
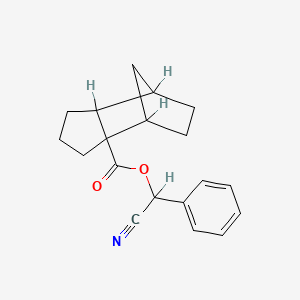
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
